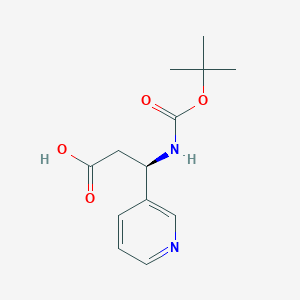

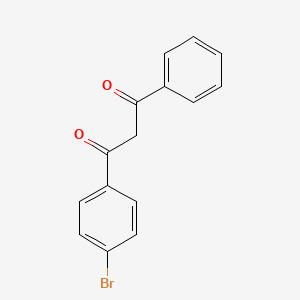

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione

Übersicht

Beschreibung

The compound 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione is a brominated dione with potential applications in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this exact compound, they do provide insights into similar brominated compounds and their properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of brominated diones can be inferred from the literature on similar compounds. For instance, the synthesis of 1,7-bis(4-bromophenyl)heptane-1,7-dione (BBPHD) involved a procedure described in the literature, which included physicochemical characterization by spectral tools and theoretical data correlation . This suggests that the synthesis of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione could also be characterized by similar methods.

Molecular Structure Analysis

The molecular structure of brominated diones can be complex and is often studied using X-ray diffraction. For example, the crystal structure of 1-(p-Bromophenyl)-5-bromopyridazine-3,6-dione was established by X-ray crystal structure determination . This implies that the molecular structure of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione could potentially be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Brominated compounds are known to undergo various chemical reactions. The molecular ion of 3-phenyl-1-bromopropane, for example, is known to eliminate ethylene after an exchange between hydrogen atoms and the ortho positions of the phenyl ring . This indicates that 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione may also participate in similar elimination reactions or other transformations involving its bromine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diones can be diverse. The solubility of 1-(2-bromo-phenyl)-pyrrole-2,5-dione in various solvents was determined and mathematically correlated, indicating that solubility is influenced by temperature and solvent type . This suggests that the solubility of 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione would also be temperature-dependent and vary across different solvents. Additionally, the reactivity properties of BBPHD were addressed based on frontier molecular orbital analysis, global chemical reactivity descriptors, and other computational methods . These methods could be applied to assess the reactivity of the compound .

Wissenschaftliche Forschungsanwendungen

Tautomerism and Conformation Studies

- Structural Studies : The compound's tautomerism and conformation have been extensively studied, focusing on its behavior in various phases such as solid and solution. For example, research on similar aryl-substituted 1,3-diones highlights the existence of these compounds predominantly in the enolised form in solutions, with variations observed in the solid state (Cunningham, Lowe, & Threadgill, 1989).

Synthesis and Reactivity

Synthesis Techniques : The compound has been involved in studies focusing on its synthesis under different conditions. For instance, it was used in the selective bromination of similar 1,3-diones, showcasing efficient synthesis methods under solvent-free conditions (Jakhar & Makrandi, 2012).

Interaction with Transition Metals : Research involving 1-(4-Bromophenyl)-3-phenylpropane-1,3-dione has included its interaction with transition metals, leading to the synthesis of metal complexes. These complexes have been studied for their antimicrobial properties, adding a dimension of bioactive potential to this chemical (Sampal, Thombre, Dipake, Rajbhoj, & Gaikwad, 2018).

Photochemical Behavior : The compound has also been a subject in photochemical studies. For example, its derivatives have been observed to undergo photocyclization, forming flavones under certain conditions, which is significant for understanding its reactivity under light exposure (Košmrlj & Šket, 2007).

Wirkmechanismus

Target of Action

The compound “1-(4-Bromophenyl)-3-phenylpropane-1,3-dione” is a synthetic compound that has been studied for its potential pharmacological effects Similar compounds have shown potent antileishmanial and antimalarial activities . These activities suggest that the compound may interact with targets involved in the life cycle of Leishmania and Plasmodium species .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes that inhibit the growth or survival of the target organisms

Biochemical Pathways

Similar compounds have been shown to interfere with the life cycle of leishmania and plasmodium species, suggesting that this compound may affect similar pathways .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects .

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO2/c16-13-8-6-12(7-9-13)15(18)10-14(17)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQRBGOEWUVZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445194 | |

| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-3-phenylpropane-1,3-dione | |

CAS RN |

25856-01-3 | |

| Record name | 1-(4-bromophenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

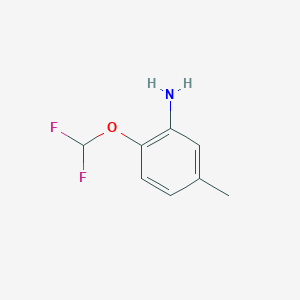

![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)